

theoretical properties of 4-(Methylamino)butanoic acid

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Compound of Interest

Compound Name: 4-(Methylamino)butanoic acid

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An In-depth Technical Guide on the Theoretical Properties of **4-(Methylamino)butanoic Acid**

Introduction

4-(Methylamino)butanoic acid, also known as N-methyl-γ-aminobutyric acid (N-Methyl-GABA), is a gamma-amino acid of significant interest to researchers in neuroscience, pharmacology, and synthetic chemistry.[1][2][3] Structurally, it is a derivative of the primary inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA), with a methyl group substituting one of the hydrogens on the amino group.[1][2][4] This modification imparts distinct chemical and biological properties that influence its solubility, reactivity, and potential interactions with biological systems.[4]

This compound is not only a valuable tool for studying GABAergic signaling pathways but also a known biological intermediate.[4][5] It is a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone (NMP) and a product of nicotine catabolism in certain bacteria.[1][2][6] Its versatile chemical structure, featuring both a secondary amine and a carboxylic acid, makes it a useful building block in the synthesis of more complex molecules, including pharmaceutical compounds.[4][7] This guide provides a comprehensive overview of the theoretical properties of **4-(methylamino)butanoic acid**, its synthesis, and its potential applications.

Physicochemical Properties

The fundamental physicochemical properties of **4-(methylamino)butanoic acid** are summarized below. These properties are crucial for its handling, formulation, and application in

various experimental settings. The hydrochloride salt is often used to improve solubility in polar solvents.[4]

Property	Value	Source(s)
IUPAC Name	4-(methylamino)butanoic acid	[4][8]
Synonyms	N-Methyl-GABA, 4-(Methylamino)butyric acid	[1][4]
CAS Number	1119-48-8	[1][4]
Molecular Formula	C ₅ H ₁₁ NO ₂	[1][4]
Molecular Weight	117.15 g/mol	[1][4]
Melting Point	150-152 °C	[1]
Boiling Point (Predicted)	237.3 ± 23.0 °C	[1]
Density (Predicted)	1.023 ± 0.06 g/cm ³	[1]
pKa (Predicted)	4.42 ± 0.10	[1][2]
Solubility	Slightly soluble in DMSO, Methanol, and Water	[1][2]
Appearance	White to Off-White Solid	[1][2]

Chemical Reactivity and Synthesis

The chemical behavior of **4-(methylamino)butanoic acid** is dictated by its two primary functional groups: the secondary amine and the carboxylic acid.[4] This bifunctionality allows for a range of chemical transformations, making it a versatile intermediate for organic synthesis.[4]

Experimental Protocols

Several established routes for the synthesis of **4-(methylamino)butanoic acid** have been documented.

1. Hydrolysis of N-methyl-2-pyrrolidone (NMP)

A common and industrially significant method involves the ring-opening hydrolysis of N-methyl-2-pyrrolidone.[4]

- Protocol:
 - Add N-methyl-2-pyrrolidone to a reaction vessel containing concentrated hydrochloric acid.[9] A typical ratio reported is 1:2 (w/w) of NMP to HCl.[7]
 - Heat the mixture under reflux, with stirring, in an oil bath at a temperature of 135-165°C.[4][7][9]
 - Continue the reaction for 5 to 9 hours. Additional concentrated hydrochloric acid may be required during the process.[7][9]
 - After the reaction is complete, remove the excess hydrochloric acid via distillation under reduced pressure.[9]
 - Dissolve the resulting solid residue in cold acetone.[9]
 - Cool and stir the solution until crystallization of the hydrochloride salt of **4-(methylamino)butanoic acid** is complete.[9] This method can achieve high yields, reportedly up to 90%.[4]

2. Oxidation of 4-(methylamino)butanal

The compound can also be synthesized through the oxidation of its corresponding aldehyde, 4-(methylamino)butanal.[4]

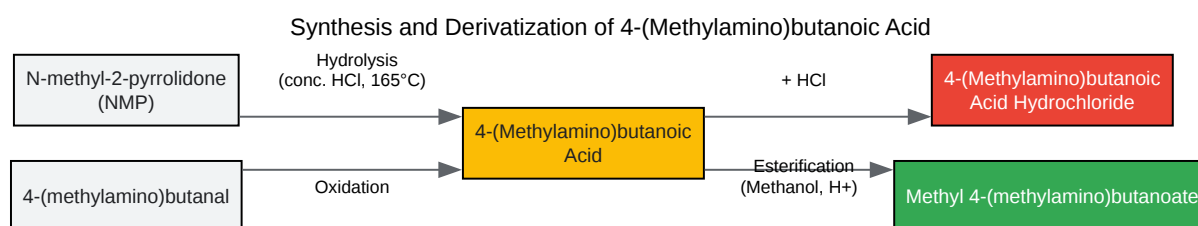
- Protocol:
 - Select a suitable oxidizing agent to convert the aldehyde group (-CHO) into a carboxylic acid group (-COOH).[4] The specific choice of reagent and reaction conditions is critical to ensure high yield and purity.
 - The reaction mechanism typically involves the nucleophilic attack of the oxidizing agent on the aldehyde.[4]

- Standard workup procedures are then employed to isolate and purify the **4-(methylamino)butanoic acid** product.

Derivatization Strategies

The functional groups of **4-(methylamino)butanoic acid** are readily derivatized to produce compounds with tailored properties.

- Esterification:** The carboxylic acid group can be esterified, for example, to synthesize methyl 4-(methylamino)butanoate. This is typically achieved by reacting the parent acid with methanol in the presence of a strong acid catalyst like sulfuric acid, under reflux conditions (60-80°C).[4] The resulting ester is more lipophilic, which may enhance its ability to cross the blood-brain barrier, acting as a prodrug that releases the active compound after in-vivo hydrolysis.[4]
- Salt Formation:** The basic secondary amine readily forms salts. The hydrochloride salt is the most common and is often the direct product of the NMP hydrolysis synthesis, enhancing the compound's stability and solubility in polar solvents.[4][10]



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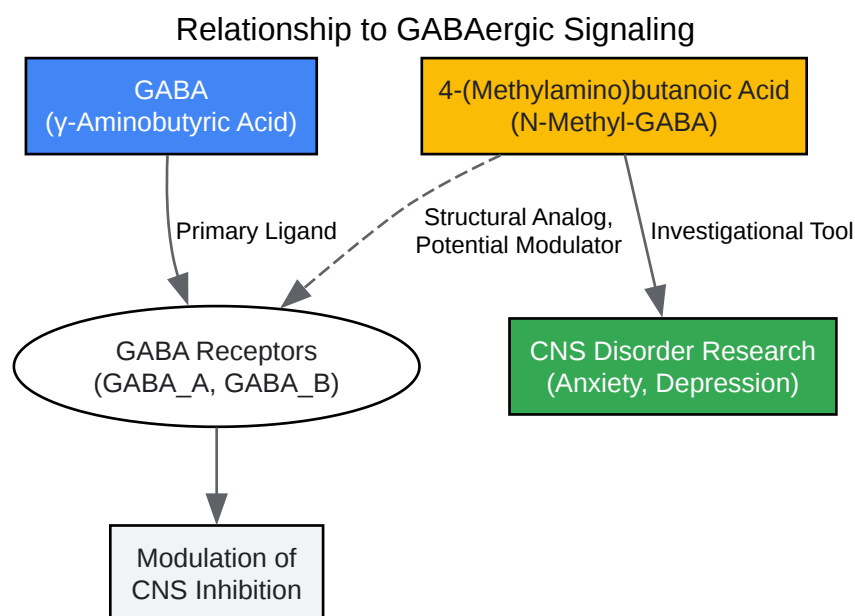
Caption: Key synthesis and derivatization pathways for **4-(Methylamino)butanoic acid**.

Biological Significance and Potential Applications

The structural similarity of **4-(methylamino)butanoic acid** to GABA is the primary driver of its research applications, particularly in neuroscience.

Role in Neurotransmission and CNS Research

As N-methyl-GABA, this compound is a valuable tool for investigating GABAergic signaling pathways.[4] Researchers use it to understand how N-alkylation affects biological activity compared to GABA itself.[4] Its potential to cross the blood-brain barrier makes it a compound of interest for studying central nervous system disorders.[4] The hydrochloride salt is often used in neuropharmacology to explore the mechanisms of neuroactive substances and has been investigated for its potential to modulate neurotransmitter levels, which could influence mood and cognition.[4][5]



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Caption: Theoretical modulation of GABAergic pathways by **4-(Methylamino)butanoic acid**.

Metabolic and Biochemical Roles

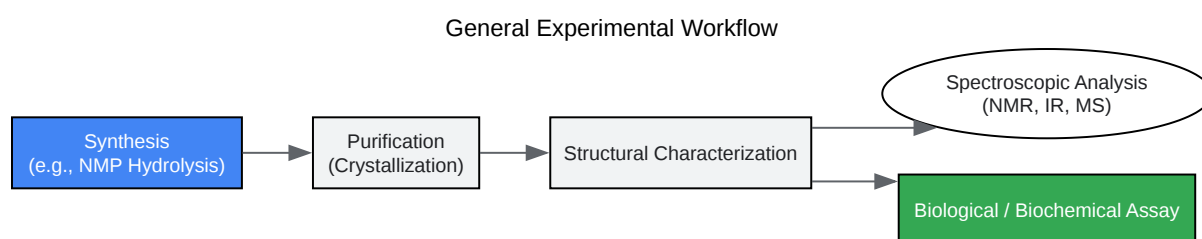
Beyond neuroscience, **4-(methylamino)butanoic acid** is recognized as a metabolite from both industrial and natural sources.

- **Metabolite:** It is a known hydrolysis product of the industrial solvent NMP, linking environmental or occupational exposure to a biologically relevant molecule.[4] It is also a product of nicotine catabolism in certain bacteria.[2][6]
- **Enzyme Inhibition:** In mammals, it has been found to inhibit the β -oxidation of L-Carnitine.[1][2][6]

- Biochemical Assays: The compound and its derivatives are employed in biochemical assays to study and measure enzyme activity, providing crucial data for metabolic studies and drug development.[4][5]

Experimental Analysis Workflow

The analysis and characterization of **4-(methylamino)butanoic acid** and its derivatives typically follow a standard workflow involving synthesis, purification, and spectroscopic identification.



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Caption: A typical experimental workflow for studying **4-(Methylamino)butanoic acid**.

Spectroscopic Data

The structural identity of **4-(methylamino)butanoic acid** and its salts is confirmed using standard spectroscopic techniques. Spectral data, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry (GC-MS), are available in various chemical databases for both the free acid and its more commonly used hydrochloride salt.[3][11][12][13][14][15] This information is essential for researchers to verify the identity and purity of their samples.

Conclusion

4-(Methylamino)butanoic acid is a molecule with multifaceted theoretical and practical importance. Its structural relationship to GABA positions it as a key compound for neuropharmacological research, offering insights into the modulation of inhibitory neurotransmission. Furthermore, its role as a versatile chemical intermediate, arising from both synthetic pathways and as a metabolite of common industrial chemicals, underscores its

relevance in synthetic chemistry and toxicology. The well-defined physicochemical properties and established synthetic protocols provide a solid foundation for its application in drug discovery and development, biochemical research, and materials science.

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